5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Overview
Description
“5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one” is a chemical compound with the linear formula C20H20N2O . It has a molecular weight of 304.395 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the available resources. The molecular formula is C20H20N2O and the molecular weight is 304.38600 . Other properties such as density, boiling point, melting point, and flash point are not specified .Safety and Hazards
According to the Safety Data Sheets (SDS), general advice for handling this compound includes using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of exposure, the SDS recommends moving the person into fresh air, giving artificial respiration if not breathing, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and never giving anything by mouth to an unconscious person .
Mechanism of Action
Target of Action
The primary target of 5,7-Diphenyl-1,3-diazaadamantan-6-one is copper . The compound acts as a corrosion inhibitor for copper in nitric acid medium .
Mode of Action
The compound interacts with its target (copper) by adsorption on the metal surface . The inhibitor performance depends on the adsorption of the molecules on the metal surface . The adsorption of inhibitors on the copper surface from the nitric acid follows the Langmuir adsorption isotherm with a negative value of free energy .
Biochemical Pathways
The compound affects the corrosion process of copper in nitric acid solution . The inhibition efficiency depends on the chemical composition, structure, and electronic parameters of the inhibitor .
Pharmacokinetics
It is known that the inhibition efficiency (ie %) obtained by these compounds increased by increasing their concentrations .
Result of Action
The result of the compound’s action is the inhibition of copper corrosion . Maximum inhibition efficiency (IE %) to 90.84 % for HDDA and 89.87 % for DDA were found at 300 ppm .
Action Environment
The compound’s action, efficacy, and stability are influenced by the properties of the medium, such as the concentration of nitric acid . The compound is mixed-type but predominantly cathodic in 1 M HNO3 solution .
properties
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYMZDMKDGCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334096 | |
Record name | STK044631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diphenyl-1,3-diazaadamantan-6-one | |
CAS RN |
19066-35-4, 5560-46-3 | |
Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19066-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK044631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.